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Compound of Interest

Compound Name: 2-Bromo-1-heptene

Cat. No.: B1279110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical

properties of 2-Bromo-1-heptene, a valuable intermediate in organic synthesis. The document

details a plausible synthetic route, experimental protocols, and key spectral and physical data

to support its application in research and development.

Physicochemical Properties
2-Bromo-1-heptene is a halogenated alkene with the molecular formula C₇H₁₃Br. Its key

physical and chemical properties are summarized in the table below.[1]

Property Value Source

Molecular Formula C₇H₁₃Br PubChem[1]

Molecular Weight 177.08 g/mol PubChem[1]

IUPAC Name 2-bromohept-1-ene PubChem[1]

CAS Number 3252-91-3 PubChem[1]

SMILES CCCCCC(=C)Br PubChem[1]

XLogP3 3.8 PubChem[1]

Complexity 66.8 PubChem[1]
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Synthesis of 2-Bromo-1-heptene
A robust method for the synthesis of 2-bromo-1-alkenes from aldehydes is a modified Corey-

Fuchs reaction. This two-step sequence involves the formation of a 1,1-dibromoalkene from the

corresponding aldehyde, followed by a selective hydrodebromination to yield the target vinyl

bromide.

Experimental Protocol: Synthesis from Heptanal
This protocol is based on established methodologies for the synthesis of vinyl bromides from

aldehydes via a Corey-Fuchs-type reaction.

Step 1: Synthesis of 1,1-Dibromo-2-pentylethylene

This step follows the general procedure for the Corey-Fuchs reaction to convert an aldehyde to

a 1,1-dibromoalkene.

Materials:

Triphenylphosphine (PPh₃)

Carbon tetrabromide (CBr₄)

Heptanal

Dichloromethane (DCM), anhydrous

Hexanes

Procedure:

To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

triphenylphosphine (2.0 eq) and anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add carbon tetrabromide (1.0 eq) portion-wise, maintaining the temperature at 0

°C. The solution will typically turn reddish-brown, indicating the formation of the
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phosphorus ylide.

Stir the mixture at 0 °C for 30 minutes.

Add heptanal (1.0 eq) dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is

consumed.

Upon completion, add hexanes to the reaction mixture to precipitate the

triphenylphosphine oxide byproduct.

Filter the mixture through a pad of silica gel, washing with hexanes.

Concentrate the filtrate under reduced pressure to yield the crude 1,1-dibromo-2-

pentylethylene, which can be used in the next step without further purification or purified

by column chromatography on silica gel (eluting with hexanes).

Step 2: Synthesis of 2-Bromo-1-heptene

This step involves the selective reduction of the 1,1-dibromoalkene to the desired 2-bromo-1-

alkene.

Materials:

1,1-Dibromo-2-pentylethylene (from Step 1)

Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Diethyl ether

Magnesium sulfate (MgSO₄), anhydrous
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Procedure:

Dissolve the crude 1,1-dibromo-2-pentylethylene (1.0 eq) in anhydrous tetrahydrofuran in

a round-bottom flask under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of DIBAL-H (1.0-1.2 eq) dropwise to the reaction mixture,

maintaining the temperature at -78 °C.

Stir the reaction at -78 °C for 1-2 hours.

Monitor the reaction by TLC for the disappearance of the starting material.

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate

solution at -78 °C.

Allow the mixture to warm to room temperature and stir until two clear layers form.

Extract the aqueous layer with diethyl ether (3 x).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluting with

hexanes) to afford pure 2-Bromo-1-heptene.

Synthesis Workflow and Reaction Mechanism
The following diagrams illustrate the synthesis workflow and the key reaction mechanism.

Heptanal PPh₃, CBr₄
DCM, 0°C to rt 1,1-Dibromo-2-pentylethylene DIBAL-H

THF, -78°C 2-Bromo-1-heptene

Click to download full resolution via product page
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Synthesis Workflow for 2-Bromo-1-heptene

Ylide Formation Wittig-type Reaction

2 PPh₃

[Ph₃P=CBr₂]

+

CBr₄

+

Heptanal

Betaine Intermediate

[Ph₃P=CBr₂]

Oxaphosphetane Intermediate

1,1-Dibromo-2-pentylethylene Ph₃PO

Click to download full resolution via product page

Corey-Fuchs Reaction Mechanism

Spectral Data
The following provides an overview of the expected spectral data for 2-Bromo-1-heptene.

Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available for 2-Bromo-1-
heptene.[1] Key expected absorptions include:

~3080 cm⁻¹ (=C-H stretch)

~2955, 2930, 2860 cm⁻¹ (C-H stretch, alkyl)

~1630 cm⁻¹ (C=C stretch)
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~890 cm⁻¹ (=C-H bend, out-of-plane)

Mass Spectrometry (GC-MS): GC-MS data is available and would show a molecular ion

peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the

bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental NMR data for 2-
Bromo-1-heptene is not readily available in the searched literature. The following are

estimated chemical shifts based on general principles and data for analogous compounds.

¹H NMR (estimated):

δ 5.6-5.8 ppm (2H, multiplet, =CH₂)

δ 2.4-2.6 ppm (2H, triplet, -CH₂-C=)

δ 1.3-1.5 ppm (4H, multiplet, -CH₂-CH₂-)

δ 0.9 ppm (3H, triplet, -CH₃)

¹³C NMR (estimated):

δ 130-135 ppm (C-Br)

δ 120-125 ppm (=CH₂)

δ 35-40 ppm (-CH₂-C=)

δ 30-35 ppm (-CH₂-)

δ 20-25 ppm (-CH₂-)

δ 10-15 ppm (-CH₃)

This technical guide serves as a valuable resource for the synthesis and characterization of 2-
Bromo-1-heptene. The provided experimental protocol, based on established chemical

transformations, offers a practical approach for its preparation in a laboratory setting. The
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compiled physicochemical and spectral data will aid in its identification and use in further

synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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